molecular formula C9H4F6O B1301067 2,4-Bis(trifluoromethyl)benzaldehyde CAS No. 59664-42-5

2,4-Bis(trifluoromethyl)benzaldehyde

Cat. No. B1301067
CAS RN: 59664-42-5
M. Wt: 242.12 g/mol
InChI Key: DLRCWXOCZIUZBS-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)benzaldehyde is a chemical compound that is part of the family of aromatic aldehydes substituted with trifluoromethyl groups. It is known for its role in various chemical reactions, particularly as a catalyst or intermediate in organic synthesis processes.

Synthesis Analysis

The synthesis of compounds related to 2,4-bis(trifluoromethyl)benzaldehyde involves the use of fluorinated aromatic compounds and their interactions with other chemical entities. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved through aromatic nucleophilic substitution, which is a common method for introducing substituents into aromatic rings . Similarly, the synthesis of a novel fluorinated aromatic diamine monomer is accomplished by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . These methods highlight the versatility of fluorinated aromatic compounds in synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to 2,4-bis(trifluoromethyl)benzaldehyde is characterized by the presence of fluorine atoms, which significantly influence the physical and chemical properties of these molecules. X-ray crystallography has been used to determine the structure of related compounds, revealing large bond angles around certain atoms due to steric hindrance . The electronic nature of the benzaldehyde/boron trifluoride adduct has been studied, showing that Lewis acid complexation leads to LUMO lowering and an increased positive charge at the carbonyl carbon atom .

Chemical Reactions Analysis

2,4-Bis(trifluoromethyl)benzaldehyde and its derivatives are involved in various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines . The ortho-substituent on the boronic acid is crucial in preventing the coordination of amines, thus accelerating the reaction. Additionally, the interaction of bifunctional Lewis acids with aldehydes has been explored, with some compounds forming stable adducts while others do not . The reactivity of these compounds is further demonstrated in the trifluorovinylation and tetrafluoroethylenation of carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-bis(trifluoromethyl)benzaldehyde derivatives are influenced by the presence of fluorine atoms. Fluorinated polyimides derived from related monomers exhibit good solubility in polar organic solvents and have high thermal stability and excellent mechanical properties . The electronic properties of these compounds, as influenced by fluorine atoms, are crucial in their reactivity and the formation of complexes with Lewis acids .

Scientific Research Applications

Chemical Synthesis and Modification

  • Functionalization of Benzene Derivatives : Research by Dmowski and Piasecka-Maciejewska (1998) involved regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene, leading to the production of 2,6-bis(trifluoromethyl)benzaldehyde (Dmowski & Piasecka-Maciejewska, 1998).

Material Science

  • Synthesis of Fluorescent Polymers : Neilson et al. (2008) synthesized highly fluorescent polymers using 4-(trifluorovinyloxy)benzaldehyde, contributing to the field of material science (Neilson et al., 2008).

Organic Chemistry

  • Biomimetic Transamination : Soloshonok and Yasumoto (2006) described an efficient synthesis of 3,5-bis(trifluoromethyl)benzylamine via biomimetic transamination of 3,5-bis(trifluoromethyl)benzaldehyde, demonstrating a practical synthesis method in organic chemistry (Soloshonok & Yasumoto, 2006).

  • Formation of Schiff Base Compounds : Yin Da-xue (2010) synthesized bis-Schiff base compounds with trifluoromethyl groups, by reacting benzaldehyde derivatives with specific amines, showcasing a method in organic synthesis (Yin Da-xue, 2010).

  • Synthesis of Benzaldehyde Derivatives : Crestey et al. (2007) developed a method for synthesizing bis([1,2,4]-oxadiazol)benzaldehydes, starting from benzamidoxime derived from 4-cyanobenzaldehyde (Crestey et al., 2007).

  • Catalysis in Organic Reactions : Zuyls et al. (2008) reported the use of lanthanide formamidinates as catalysts in the Tishchenko reaction, an important organic synthesis process, for the dimerization of benzaldehyde (Zuyls et al., 2008).

Safety And Hazards

2,4-Bis(trifluoromethyl)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is a flammable liquid and can cause skin irritation and serious eye damage. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ .

properties

IUPAC Name

2,4-bis(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRCWXOCZIUZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371124
Record name 2,4-Bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trifluoromethyl)benzaldehyde

CAS RN

59664-42-5
Record name 2,4-Bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Bis(trifluoromethyl)benzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 68 ml (0.4 mol) of 2,2,6,6-tetramethyl- piperidine in 1 l of tetrahydrofuran is cooled under argon to -10° and at this temperature there are added dropwise thereto while stirring 250 ml of a 1.6M solution of n-butyllithium in hexane. Subsequently, 62 ml (0.4 mol) of 1,3-bis(trifluoromethyl)-benzene are added dropwise thereto at -10° within 5 minutes. The resulting wine-red solution is stirred at -10° for a further 5 minutes and then 62 ml (0.8 mol) of N,N-dimethylformamide are allowed to flow in rapidly. The internal temperature rises by 15° as a consequence of the exothermic reaction. The dark brown solution obtained is then added slowly and under a slight argon pressure to 1.2 l of stirred, ice-cold 1M hydrochloric acid. The internal temperature rises to 10° as a consequence of the stongly exothermic reaction in spite of constant cooling. The resulting emulsion is diluted with 750 ml of hexane, the aqueous phase (1.5 l) is separated and stored for the recovery of 2,2,6,6-tetra- methylpiperidine. The organic phase (1.9 l) is extracted twice with 1 l of water each time, dried over sodium sulphate, filtered and the organic solvent is distilled off at 40° under a vacuum (20 kPa). The residue (about 100 ml) is distilled over a column having a length of 20 cm, firstly at 50° bath temperature under a vacuum of 20 kPa in order to remove the residual solvent, then the bath temperature is increased to 80° and the vacuum is increased to 1.4 kPa. A forerun is removed until the constant internal temperature of 57° has been reached and then the residue distils over as a fraction at 57°/1.4 kPa. There are obtained 68 g (70%) of 2,4-bis(trifluoromethyl)benzaldehyde with a purity (GC) of 96-98%.
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Synthesis routes and methods II

Procedure details

A solution of 100 ml (0.21 mol) of lithium diisopropylamide in tetrahydrofuran is cooled under argon to -70° and at this temperature there are added dropwise thereto while stirring 31 ml (0.2 mol) of 1,3-bis(trifluoromethyl)benzene. The resulting dark red, viscous suspension is stirred at -70° for a further 30 minutes and then 31 ml (0.4 mol) of N,N-dimethylformamide are allowed to flow in rapidly. The internal temperature rises to -20° as a consequence of the exothermic reaction in spite of continuous cooling. The violet solution obtained is then processed further as described in Example 3a). 2,4-Bis(trifluoromethyl)-benzaldehyde is obtained.
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Synthesis routes and methods III

Procedure details

A solution of y mol of 2,2,6,6-tetramethylpiperidine in 400 ml of anhydrous tetrahydrofuran is cooled under a stream of argon to to and there is added dropwise thereto at this temperature within 30 minutes 100·y/0.16 ml of a 1.6M solution of n-butyllithium in hexane. Subsequently, 20.2 ml (0.13 mol) of 1,3-bis(trifluoromethyl)benzene are added dropwise thereto at to within 15 minutes, the wine-red solution obtained is stirred for a further×minutes at to and then at this temperature 20 ml (0.26 mol) of N,N-dimethylformamide are allowed to flow in rapidly from a dropping funnel. The internal temperature t rises by about 15° as a consequence of the exothermic reaction. The dark red solution obtained is then slowly added dropwise and while stirring and cooling to 500 ml of cold 3M hydrochloric acid (strongly exothermic). The emulsion obtained is diluted with 300 ml of hexane, the aqueous phase is separated, the organic phase is extracted with 500 ml of cold 3M hydrochloric acid, washed neutral twice with 250 ml of saturated sodium chloride solution each time, dried over sodium sulphate and the organic solvent is largely distilled off at 40° bath temperature/20 kPa. The residue is distilled over a column having a length of 20 cm, whereby firstly residual solvent is removed at 50° bath temperature/20 kPa and then the bath temperature is increased to 80° and the vacuum is increased to 1.4 kPa. During the increase in the internal temperature a forerun of about 1 g is removed and then the 2,4-bis(trifluoromethyl)benzaldehyde obtained distils over at 56°./1.4 kPa as a colourless liquid.
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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Bis(trifluoromethyl)benzaldehyde
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Reactant of Route 6
2,4-Bis(trifluoromethyl)benzaldehyde

Citations

For This Compound
30
Citations
A Berkessel, S Elfert, VR Yatham… - Angewandte Chemie …, 2012 - Wiley Online Library
54 years later: Saturated imidazolidin-2-ylidenes react with aldehydes to smoothly produce the elusive 2, 2-diamino enols A (“Breslow intermediates”, first postulated in 1958) of carbene…
Number of citations: 207 onlinelibrary.wiley.com
D Alkylation - academia.edu
Breslow intermediates of N-heterocyclic carbene (NHC) catalyzed Umpolung reactions have been generated by combining saturated NHCs with aldehydes. In their Communication on …
Number of citations: 0 www.academia.edu
M Paul, P Sudkaow, A Wessels… - Angewandte Chemie …, 2018 - Wiley Online Library
We report the first generation and characterization of elusive Breslow intermediates derived from aromatic N‐heterocyclic carbenes (NHCs), namely benzimidazolin‐2‐ylidenes (NMR, X…
Number of citations: 62 onlinelibrary.wiley.com
VR Yatham, W Harnying, D Kootz… - Journal of the …, 2016 - ACS Publications
As reported by Scheidt and Bode in 2005, sterically nonencumbered α,β-enals are readily converted to saturated esters in the presence of alcohols and N-heterocyclic carbene catalysts…
Number of citations: 57 pubs.acs.org
M Pareek, Y Reddi, RB Sunoj - Chemical Science, 2021 - pubs.rsc.org
N-Heterocyclic carbenes (NHCs) belong to the popular family of organocatalysts used in a wide range of reactions, including that for the synthesis of complex natural products and …
Number of citations: 71 pubs.rsc.org
CCK Keh, C Wei, CJ Li - Journal of the American Chemical …, 2003 - ACS Publications
The aqueous Barbier−Grignard-type alkylation of aldehydes with unactivated alkyl iodides and bromides was developed. By using a combination of zinc and cuprous iodide, catalyzed …
Number of citations: 97 pubs.acs.org
M Paul, M Breugst, JM Neudörfl… - Journal of the …, 2016 - ACS Publications
Breslow intermediates, first postulated in 1958, are pivotal intermediates in carbene-catalyzed umpolung. Attempts to isolate and characterize these fleeting amino enol species first met …
Number of citations: 50 pubs.acs.org
TRK Reddy, C Li, X Guo, HK Myrvang… - Journal of medicinal …, 2011 - ACS Publications
S100 proteins are small adaptors that regulate the activity of partner proteins by virtue of direct protein interactions. Here, we describe the first small molecule blockers of the interaction …
Number of citations: 75 pubs.acs.org
R Ide, R Kyan, T Phuc Le, Y Kitagawa, K Sato… - Organic …, 2019 - ACS Publications
An asymmetric homoenolate cross-annulation of enals and aldehydes with high enantioselectivity is realized by NHC-catalyzed chemoselective umpolung of enals. The reaction …
Number of citations: 6 pubs.acs.org
M Paul, K Peckelsen, T Thomulka… - … A European Journal, 2021 - Wiley Online Library
Breslow intermediates (BIs) are the crucial nucleophilic amino enol intermediates formed from electrophilic aldehydes in the course of N‐heterocyclic carbene (NHC)‐catalyzed …

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